

The Metabolic Fate of Disulfoton Sulfone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Disulfoton sulfone

Cat. No.: B150065

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An in-depth examination of the biotransformation of **disulfoton sulfone** in plant and animal systems, detailing metabolic pathways, quantitative data, and experimental methodologies.

Disulfoton, a systemic organophosphate insecticide, undergoes a series of metabolic transformations in both plant and animal systems, leading to the formation of several metabolites, including the prominent and persistent **disulfoton sulfone**.^{[1][2]} This guide provides a comprehensive overview of the metabolism of **disulfoton sulfone**, intended for researchers, scientists, and professionals in drug development and toxicology.

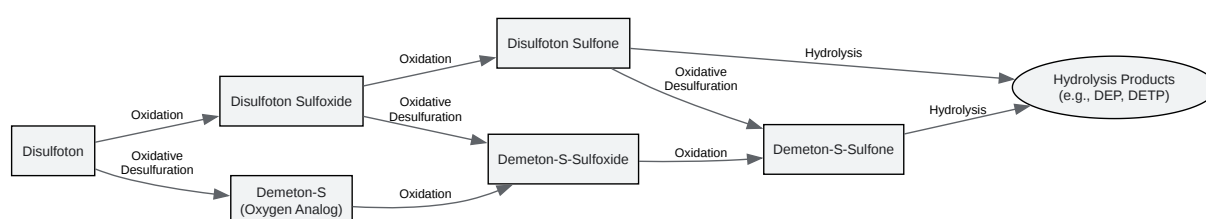
Core Metabolic Pathways

In both plants and animals, the metabolism of disulfoton is primarily characterized by two key oxidative processes: the oxidation of the thioether sulfur to form sulfoxides and sulfones, and the oxidative desulfuration of the thiono sulfur to its corresponding oxygen analog (oxon).^{[3][4]} These reactions result in metabolites that are often more potent cholinesterase inhibitors than the parent compound.^{[4][5]} Hydrolysis of the P-S-C linkage also plays a role in the detoxification and excretion of these compounds.^[3]

The metabolic pathways in plants and animals are qualitatively similar, though the rates of reaction can differ significantly, with mammals generally exhibiting faster metabolism.^[4]

Metabolic Pathway in Animals

In animals, disulfoton is rapidly absorbed and metabolized, primarily in the liver.[3][5] The metabolic cascade proceeds through the formation of disulfoton sulfoxide, which is then further oxidized to **disulfoton sulfone**. [3] Concurrently, both disulfoton and its sulfoxide and sulfone derivatives can undergo oxidative desulfuration to form their respective oxygen analogs: demeton-S, demeton-S-sulfoxide, and demeton-S-sulfone.[3][6] These oxidized metabolites are the primary active forms that inhibit acetylcholinesterase.[5] Subsequent hydrolysis leads to the formation of diethyl phosphate (DEP) and diethyl phosphorothioate (DETP), which are the major urinary metabolites.[3][7]

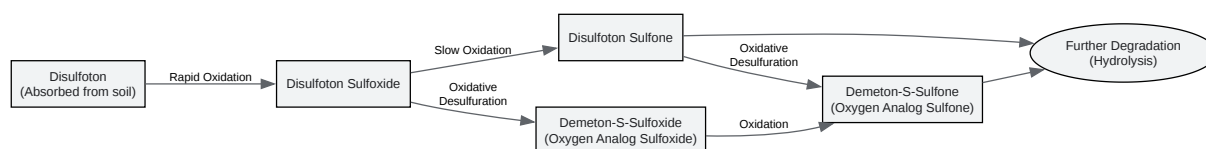


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Caption: Metabolic pathway of disulfoton in animals.

Metabolic Pathway in Plants

Similar to animals, plants absorb disulfoton from the soil through their root systems and translocate it.[1] The metabolic process involves the rapid oxidation of disulfoton to disulfoton sulfoxide and a slower oxidation to **disulfoton sulfone**. [4] These compounds can also be oxidized at the thiono-sulfur to produce their oxygen analogs, demeton-S-sulfoxide and demeton-S-sulfone.[4] The relative proportions of these metabolites can vary depending on the plant species, soil type, and climatic conditions.[4] **Disulfoton sulfone** is noted to be more persistent in soil compared to the parent compound and the sulfoxide.[1]



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Caption: Metabolic pathway of disulfoton in plants.

Quantitative Data on Disulfoton and its Metabolites

The following tables summarize quantitative data related to the metabolism and disposition of disulfoton and its metabolites in various systems.

Table 1: Residue Levels of Disulfoton Metabolites in Plants

Plant	Application Rate (kg a.i./ha)	Metabolites Detected	Maximum Concentration (mg/kg fresh weight)	Time to Max Concentration (days)	Reference
Asparagus Ferns	0.5	Sulfone, Sulfoxide, Oxons	14	70-85	[1]
Asparagus Ferns	4.0	Sulfone, Sulfoxide, Oxons	61	70-85	[1]
Potato Tubers	7.87 (soil) + 2 x 2.24 (foliar)	Disulfoton sulfone, sulfoxide, oxygen analogue sulfone, oxygen analogue sulfoxide	3.71 (total radioactive residue as disulfoton equivalents)	99 (at harvest)	[8]
Lettuce	3.2 (soil)	Total radioactive residue	3.74 (as disulfoton equivalents)	49 (at harvest)	[8]

Table 2: Bioconcentration and Persistence of Disulfoton and its Metabolites

Organism/Matrix	Compound	Value	Units	Conditions	Reference
Carp (Cyprinus carpio)	Disulfoton	~450	BCF	Continuous flow water system	[1]
Carp (Cyprinus carpio)	Disulfoton Sulfoxide	<1	BCF	Continuous flow water system	[1]
Carp (Cyprinus carpio)	Disulfoton Sulfone	<6	BCF	Continuous flow water system	[1]
Soil	Disulfoton	≤32	Degradation Time (days)	-	[1]
Soil	Disulfoton Sulfoxide	≤32	Degradation Time (days)	-	[1]
Soil	Disulfoton Sulfone	>64	Persistence (days)	-	[1]
Soil (Aerobic)	Disulfoton Sulfoxide	2-3	Half-life (months)	-	[9]
Soil (Aerobic)	Disulfoton Sulfone	6-8	Half-life (months)	-	[9]

Table 3: Distribution and Excretion of Disulfoton Metabolites in Rats

Parameter	Value	Time Point	Animal Model	Reference
Peak tissue levels	6 hours post-dosing	6 hours	Rats	[7]
Major route of excretion	Urine	-	Rats	[3]
Urinary excretion (% of dose)	97.1 (female), 96.9 (male)	72 hours	Rats (single 0.2 mg/kg dose)	[3]
Fecal excretion (% of dose)	1.1 (female), 1.4 (male)	72 hours	Rats (single 0.2 mg/kg dose)	[3]
Metabolites in liver (30 min post-injection)	Disulfoton sulfoxide (11.3%), Disulfoton sulfone (2.4%), Demeton S-sulfoxide (26.7%), Demeton S-sulfone (59.6%)	30 minutes	Rats	[3][7]

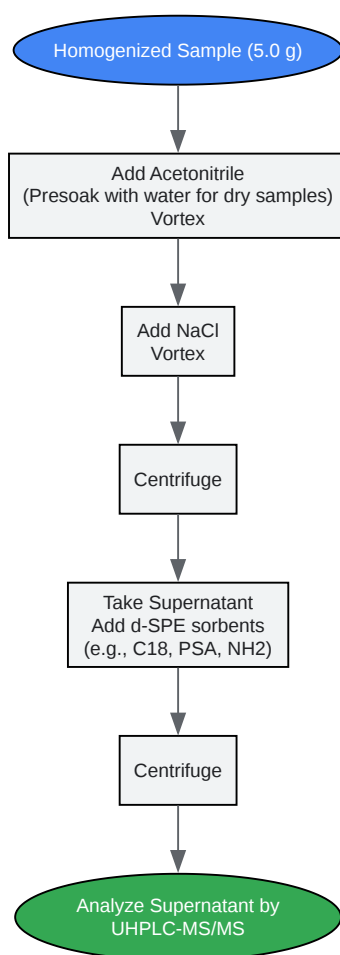
Experimental Protocols

A summary of common experimental methodologies for the analysis of disulfoton and its metabolites is provided below.

Sample Preparation and Extraction for Agricultural Products

A widely used method for the extraction of disulfoton and its metabolites from agricultural products involves dispersive solid-phase extraction (d-SPE), commonly known as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[10]

Workflow for Sample Preparation:



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Caption: Workflow for sample extraction and cleanup.

- Extraction: A 5.0 g sample is typically extracted with acetonitrile. For dry matrices like wheat or coffee beans, presoaking in water is recommended. The mixture is then vortexed.[10]
- Salting Out: Sodium chloride is added to induce phase separation, followed by further vortexing.[10]
- Centrifugation: The sample is centrifuged to separate the acetonitrile layer.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a mixture of sorbents. Common sorbents include octadecylsilane (C18) to remove nonpolar interferences, primary secondary amine (PSA) to remove sugars and fatty acids, and aminopropyl (NH2) for further cleanup.[10]

- **Final Centrifugation:** The mixture is centrifuged one last time, and the final supernatant is collected for analysis.

Analytical Instrumentation and Conditions

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique for the simultaneous determination of disulfoton and its metabolites.[\[10\]](#)

- **Chromatographic Separation:** A C18 column is commonly used for separation with a gradient elution of water and acetonitrile.[\[10\]](#)
- **Mass Spectrometric Detection:** Detection is typically performed in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). This allows for the selective quantification of each analyte based on its specific precursor and product ion transitions.[\[10\]](#)
- **Quantification:** Quantification is generally achieved using an external standard method with matrix-matched calibration curves to compensate for matrix effects.[\[10\]](#)

Animal Metabolism Studies

Animal studies to investigate the metabolism of disulfoton often involve the administration of radiolabeled compounds (e.g., ¹⁴C-disulfoton) to track the absorption, distribution, metabolism, and excretion.

- **Dosing:** Animals, typically rats, are administered the compound orally.[\[6\]](#)[\[11\]](#)
- **Sample Collection:** Urine, feces, and expired air are collected over a period of time. Tissues are also collected at various time points after dosing.[\[7\]](#)[\[11\]](#)
- **Analysis:** Radioactivity in the collected samples is measured to determine the extent of absorption and excretion. Metabolites in urine and tissue extracts are identified and quantified using techniques such as thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).[\[6\]](#)

This guide provides a foundational understanding of **disulfoton sulfone** metabolism. For more specific applications, researchers are encouraged to consult the primary literature cited herein.

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